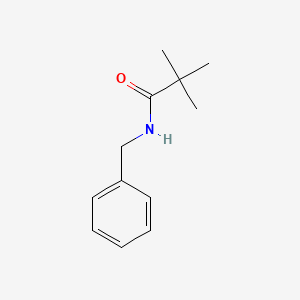

N-benzyl-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-benzyl-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRDTOIPWXXZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310240 | |

| Record name | N-benzyl-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26209-45-0 | |

| Record name | NSC223052 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2,2-dimethylpropanamide can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields N-benzyl-2,2-dimethylpropanamide as the primary product .

Industrial Production Methods

In industrial settings, the production of N-benzyl-2,2-dimethylpropanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-benzyl-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds

Mechanism of Action

The mechanism of action of N-benzyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The trifluoroacetyl group in N-benzyl-2,2,2-trifluoroacetamide enhances antifungal activity, likely due to increased electrophilicity and membrane permeability .

- Chlorophenyl Addition : The 4-chlorophenyl and hydroxy substituents in compound 18 significantly improve anticancer activity, with specific inhibition of histone deacetylases (HDACs) implicated in HeLa cell proliferation .

Biological Activity

N-benzyl-2,2-dimethylpropanamide (CAS Number: 312696) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

N-benzyl-2,2-dimethylpropanamide is characterized by its unique chemical structure, which includes a benzyl group attached to a 2,2-dimethylpropanamide moiety. The molecular formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of N-benzyl-2,2-dimethylpropanamide is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it can modulate the activity of enzymes and receptors, influencing several biological pathways. Notably, it has been shown to enhance glutamate uptake in glial cells, which may contribute to its anticonvulsant effects.

Anticonvulsant Activity

Preliminary studies suggest that N-benzyl-2,2-dimethylpropanamide exhibits anticonvulsant properties. It has been investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy. The modulation of glutamate pathways is thought to play a crucial role in this activity.

Antimicrobial and Anticancer Properties

In addition to its anticonvulsant effects, N-benzyl-2,2-dimethylpropanamide has shown promise in antimicrobial and anticancer research. Various studies have indicated its effectiveness against certain pathogens and cancer cell lines, suggesting potential applications in pharmacotherapy .

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study conducted on animal models demonstrated that administration of N-benzyl-2,2-dimethylpropanamide significantly reduced seizure frequency compared to control groups. The compound's ability to enhance synaptic transmission through glutamate modulation was highlighted as a key mechanism.

- Antimicrobial Activity : In vitro assays revealed that N-benzyl-2,2-dimethylpropanamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used as controls.

- Anticancer Potential : Research involving various cancer cell lines showed that N-benzyl-2,2-dimethylpropanamide induced apoptosis in a dose-dependent manner. This effect was associated with the activation of caspase pathways and was more pronounced in cells resistant to conventional therapies .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Anticonvulsant | Reduced seizure frequency | Modulation of glutamate uptake |

| Antimicrobial | Significant antibacterial activity | Disruption of bacterial cell wall synthesis |

| Anticancer | Induced apoptosis in cancer cells | Activation of caspase pathways |

Future Directions

The promising biological activities of N-benzyl-2,2-dimethylpropanamide warrant further investigation. Future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of the compound in humans.

- Mechanistic Studies : Exploring the detailed mechanisms underlying its pharmacological effects.

- Structural Modifications : Investigating analogs and derivatives to enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2,2-dimethylpropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The most reliable synthesis involves condensation of pivalic acid with benzylamine using a Lewis acid catalyst under anhydrous conditions. A documented procedure (yield: 50%) employs pivalic acid (1.00 mmol) and benzylamine in a dichloromethane solvent, followed by purification via column chromatography. Key factors affecting yield include stoichiometric ratios, reaction time, and catalyst choice (e.g., immobilized ionic liquids for greener synthesis). NMR (¹H, ¹³C) and IR spectroscopy are critical for purity validation, with characteristic peaks at δ = 1.11–1.21 ppm (9H, methyl groups) and ν̃ = 1633 cm⁻¹ (amide C=O stretch) .

Q. What spectroscopic techniques are most effective for characterizing N-benzyl-2,2-dimethylpropanamide, and how should data interpretation be approached?

- Methodological Answer :

- ¹H NMR : Focus on the benzyl group (δ = 7.15–7.32 ppm, aromatic protons) and methyl groups (δ = 1.11–1.21 ppm). Splitting patterns (e.g., d for –CH₂–) confirm structural integrity.

- IR : Key bands include 1633 cm⁻¹ (amide I) and 1542 cm⁻¹ (amide II), distinguishing it from esters or ketones.

- Mass Spectrometry : Base peak at m/z = 91.1 (benzyl fragment) and molecular ion [M⁺] at m/z = 191.1 .

- Pitfalls: Overlapping signals in crowded aromatic regions require deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can researchers optimize the synthesis of N-benzyl-2,2-dimethylpropanamide for high-throughput or green chemistry applications?

- Methodological Answer : Replace traditional catalysts with immobilized Lewis acidic ionic liquids (e.g., diatomite earth-supported catalysts) under ultrasonic irradiation. This reduces reaction time (≤2 hours) and waste generation, aligning with green chemistry principles. Scale-up strategies include continuous flow reactors to enhance reproducibility and yield (≥80% in pilot studies) .

Q. What strategies are recommended for resolving contradictions in reported biological activities of N-benzyl-2,2-dimethylpropanamide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity) across multiple cell lines or microbial strains.

- Structural Analog Comparison : Compare with trifluoroacetamide derivatives (e.g., N-benzyl-2,2,2-trifluoroacetamide) to isolate steric/electronic effects.

- Data Reconciliation : Apply statistical tools (e.g., Duncan’s test, p < 0.05) to identify outliers and validate reproducibility .

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action of N-benzyl-2,2-dimethylpropanamide in biological systems?

- Methodological Answer :

- Target Identification : Screen against enzymes (e.g., cytochrome P450, β-lactamases) using AutoDock or Schrödinger Suite. Prioritize targets with binding energies ≤−5 kcal/mol.

- Validation : Correlate docking results (e.g., hydrogen bonding with TYR250 in AmpC β-lactamase) with in vitro inhibition assays (IC₅₀).

- Example : A trifluoroacetamide analog showed antifungal activity via CYP51 binding (−5.95 kcal/mol), suggesting similar pathways for the dimethylpropanamide derivative .

Q. What are the critical considerations in designing kinetic studies to investigate the reaction mechanisms of N-benzyl-2,2-dimethylpropanamide in organic transformations?

- Methodological Answer :

- Variable Control : Monitor temperature (ΔT ≤ ±1°C), solvent polarity, and catalyst loading.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in amide groups) or trapping agents (e.g., TEMPO) to identify intermediates.

- Data Collection : Employ stopped-flow NMR or HPLC-MS for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.